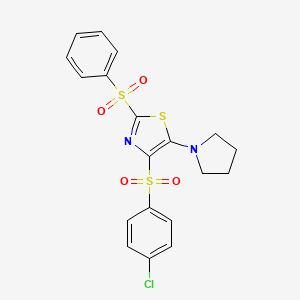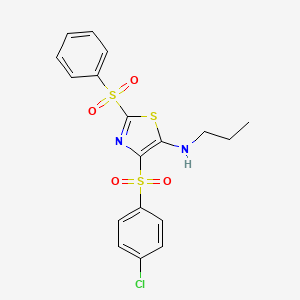
2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-yl)-1,3-thiazole, or 2-B4C5P-1,3-T, is a novel small molecule that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound composed of a thiazole ring, two benzene rings, and a pyrrolidine ring. The compound was first synthesized in 2017 and has since been studied for its potential therapeutic and research applications.
Scientific Research Applications
2-B4C5P-1,3-T has been studied for its potential applications in various scientific research areas. It has been investigated as a potential inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO). It has also been studied for its potential use in cancer therapy, due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer’s disease.
Mechanism of Action
2-B4C5P-1,3-T has been shown to act as an inhibitor of NOS, which is involved in the production of nitric oxide (NO). By blocking the production of NO, 2-B4C5P-1,3-T has the potential to reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, 2-B4C5P-1,3-T may be able to reduce the symptoms of Alzheimer’s disease.
Biochemical and Physiological Effects
2-B4C5P-1,3-T has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide (NO), which can reduce inflammation and the growth of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which can reduce the symptoms of Alzheimer’s disease. Additionally, it has been shown to have antioxidant and anti-apoptotic effects, which may protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-B4C5P-1,3-T has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its effects are relatively weak, which can make it difficult to detect in experiments.
Future Directions
There are many potential future directions for the research and development of 2-B4C5P-1,3-T. One potential direction is the investigation of its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-apoptotic agent. Finally, further research could be conducted to explore its potential use in cancer therapy, as an inhibitor of NOS and/or other enzymes involved in the growth of cancer cells.
Synthesis Methods
2-B4C5P-1,3-T is typically synthesized via a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form 4-chlorobenzenesulfonyl-5-pyrrolidin-1-yl-1,3-thiazole. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 2-B4C5P-1,3-T.
properties
IUPAC Name |
2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S3/c20-14-8-10-16(11-9-14)28(23,24)17-18(22-12-4-5-13-22)27-19(21-17)29(25,26)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAKTJWICXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-5-(pyrrolidin-1-YL)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)

![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)